molecular formula C11H16S B13759649 1-Methyl-3-((2-methylpropyl)thio)benzene CAS No. 54576-36-2

1-Methyl-3-((2-methylpropyl)thio)benzene

Katalognummer: B13759649
CAS-Nummer: 54576-36-2
Molekulargewicht: 180.31 g/mol
InChI-Schlüssel: KRXIEQVZXKGPPE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Methyl-3-((2-methylpropyl)thio)benzene can be synthesized through several methods. One common approach involves the alkylation of toluene with 2-methylpropylthiol in the presence of a strong acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as sulfuric acid or Lewis acids can enhance the reaction rate and selectivity.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Methyl-3-((2-methylpropyl)thio)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the thioether group to a sulfide using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid).

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Sulfides.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

1-Methyl-3-((2-methylpropyl)thio)benzene has several applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and can be used in studies of reaction mechanisms.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism by which 1-Methyl-3-((2-methylpropyl)thio)benzene exerts its effects depends on the specific reaction or application In oxidation reactions, the thioether group is converted to sulfoxides or sulfones through the transfer of oxygen atoms

Vergleich Mit ähnlichen Verbindungen

    Benzene, (methylthio)-:

    Toluene, m-isobutyl-: Similar to 1-Methyl-3-((2-methylpropyl)thio)benzene but without the sulfur atom.

Uniqueness: this compound is unique due to the presence of both a methyl and a 2-methylpropylthio group on the benzene ring, which imparts distinct chemical properties and reactivity compared to its analogs.

Eigenschaften

CAS-Nummer

54576-36-2

Molekularformel

C11H16S

Molekulargewicht

180.31 g/mol

IUPAC-Name

1-methyl-3-(2-methylpropylsulfanyl)benzene

InChI

InChI=1S/C11H16S/c1-9(2)8-12-11-6-4-5-10(3)7-11/h4-7,9H,8H2,1-3H3

InChI-Schlüssel

KRXIEQVZXKGPPE-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC=C1)SCC(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.